molecular formula C21H20N4O9 B2957867 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1428350-87-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2957867
CAS No.: 1428350-87-1
M. Wt: 472.41
InChI Key: SMBZQYOMANGCRS-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to an acetamide group, which is further substituted with an azetidine ring (a four-membered nitrogen heterocycle). This azetidine is connected to a 1,2,4-oxadiazole moiety bearing a furan-2-yl substituent, with an oxalate counterion enhancing solubility and stability.

Heterocyclic frameworks, such as 1,2,4-oxadiazoles and dihydrobenzodioxins, are widely explored in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and metabolic modulation properties . The integration of azetidine—a strained, small nitrogen heterocycle—may enhance binding affinity to biological targets by reducing conformational flexibility .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5.C2H2O4/c24-17(20-13-3-4-14-16(8-13)27-7-6-26-14)11-23-9-12(10-23)19-21-18(22-28-19)15-2-1-5-25-15;3-1(4)2(5)6/h1-5,8,12H,6-7,9-11H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBZQYOMANGCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3CC(C3)C4=NC(=NO4)C5=CC=CO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of various precursors. The key steps typically include:

  • Formation of the Dioxin Core : Starting from 2,3-dihydrobenzo[b][1,4]dioxin.
  • Introduction of the Azetidine Ring : Through nucleophilic substitution reactions.
  • Formation of the Oxadiazole Moiety : By cyclization reactions involving furan derivatives.

Antiparasitic Activity

Recent studies have indicated that compounds structurally related to N-(2,3-dihydrobenzo[b][1,4]dioxin) exhibit significant antiparasitic properties. For example:

  • Trypanosoma cruzi : Compounds showed low micromolar potencies (EC50 values around 2.23 μM) against this protozoan parasite .
  • Leishmania infantum : Similar effectiveness was observed, suggesting broad-spectrum antiparasitic potential .

Cytotoxicity

While exploring the cytotoxic effects of this compound and its analogs:

  • Several derivatives demonstrated cytotoxicity in human cell lines with IC50 values ranging from 20 to 64 µM .
  • Notably, the cytotoxicity observed raises questions about the interpretation of other biological activities reported for similar compounds .

Antitumor Activity

Preliminary investigations suggest that the presence of the dioxin moiety may confer antitumor properties:

  • Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines .

Study 1: High-throughput Screening for Autophagy Inducers

In a high-throughput screening campaign aimed at identifying autophagy inducers, N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives were flagged as hits. These compounds were further evaluated for their cytotoxic effects and potential to modulate autophagy pathways .

Study 2: Antimicrobial Investigations

A separate study focused on the antimicrobial properties of derivatives containing the dioxin structure. The results indicated significant antibacterial and antifungal activity against various pathogens, warranting further exploration into their mechanisms of action .

Data Tables

Compound Activity EC50/IC50 (µM) Target Organism
N-(2,3-dihydrobenzo[b][1,4]dioxin) derivativeAntiparasitic2.23Trypanosoma cruzi
N-(2,3-dihydrobenzo[b][1,4]dioxin) derivativeCytotoxicity20 - 64Human cell lines
Related dioxin compoundsAntitumorVariesVarious cancer cell lines

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares structural similarities with several derivatives reported in the literature. Below is a comparative analysis of key features:

Table 1: Comparative Analysis of Structural Analogs
Compound Name/Structure Core Structure Key Substituents Reported Bioactivity Synthesis Yield Reference ID
Target Compound Dihydrobenzodioxin + acetamide Azetidine-linked 1,2,4-oxadiazole (furan-2-yl) + oxalate counterion Not reported Not available -
N-Dichloroacetyl-2,3-dihydrobenzoxazole derivatives (e.g., 3a–3h) Dihydrobenzoxazole Dichloroacetyl group + halogen/methyl/nitro substituents Antifungal, anticancer High purity
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives Benzoxazine + oxadiazole Substituted phenyl-oxadiazole + methyl ester Structural validation only Moderate
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Dihydrobenzodioxin + acetamide Triazole-thio group + pyrazine Not reported Not available
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide Dihydrobenzodioxin + acetamide Isoquinolin-oxy group + 2-methylbenzyl Not reported Not available

Key Observations:

Core Structure Variations: The dihydrobenzodioxin core in the target compound is distinct from dihydrobenzoxazole () and benzoxazine () analogs. The azetidine ring in the target compound introduces conformational rigidity compared to larger heterocycles (e.g., triazole in ), which may enhance target selectivity .

Substituent Impact: The 1,2,4-oxadiazole-furan substituent in the target compound differs from dichloroacetyl () or triazole-pyrazine () groups. The oxalate counterion may enhance aqueous solubility compared to neutral analogs (e.g., methyl esters in ), aiding bioavailability .

Bioactivity Gaps: While dihydrobenzoxazole derivatives () exhibit antifungal and anticancer activities, the bioactivity of the target compound remains unverified.

Synthesis Strategies :

  • Analogous compounds (e.g., ) are synthesized via multi-step routes involving heterocyclic coupling (e.g., oxadiazole formation via [3+2] cycloaddition). The target compound likely requires similar methodologies, though yields are undocumented .

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